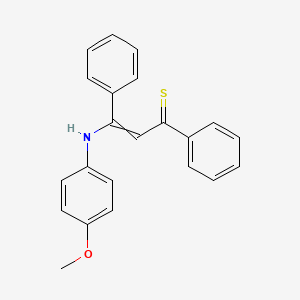
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group attached to the aniline ring and a thione group attached to the propene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione typically involves the reaction of 4-methoxyaniline with 1,3-diphenylprop-2-ene-1-thione under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where the 4-methoxyaniline is reacted with a suitable halide precursor in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy group on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Quinolone Derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Uniqueness
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
10441-76-6 |
|---|---|
Fórmula molecular |
C22H19NOS |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
3-(4-methoxyanilino)-1,3-diphenylprop-2-ene-1-thione |
InChI |
InChI=1S/C22H19NOS/c1-24-20-14-12-19(13-15-20)23-21(17-8-4-2-5-9-17)16-22(25)18-10-6-3-7-11-18/h2-16,23H,1H3 |
Clave InChI |
HYVLSMGCRFLDBW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=CC(=S)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


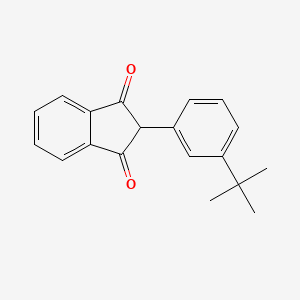
![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
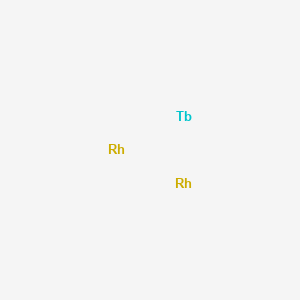


![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)
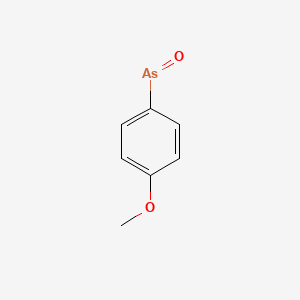
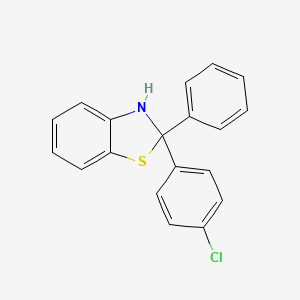
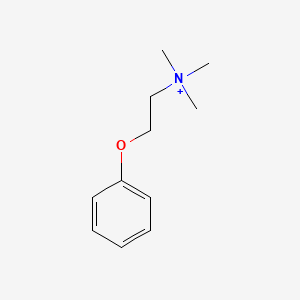
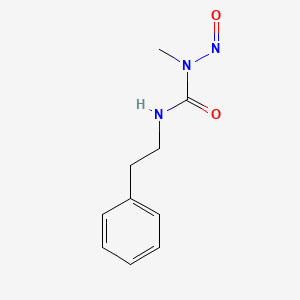
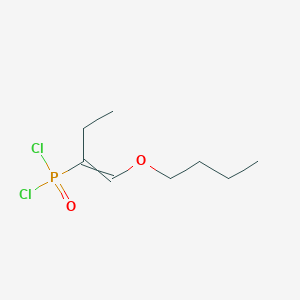
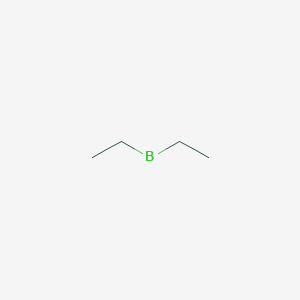
![Pyrido[2,3-e][1,2,3,4]tetrazine](/img/structure/B14726184.png)
![N-benzyl-2-[(2,4-dimethylphenyl)carbamoyl-(2-methylpropyl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14726189.png)
